molecular formula C14H14N2O4S B061678 Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate CAS No. 174072-89-0

Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate

Cat. No.: B061678
CAS No.: 174072-89-0
M. Wt: 306.34 g/mol
InChI Key: CXRJNUVDWUINBY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate (CAS: 174072-89-0) is a substituted thiophene derivative synthesized via the Gewald reaction, involving condensation of 1-(4-nitrophenyl)propan-2-one with ethyl cyanoacetate followed by cyclization with elemental sulfur . The compound features a thiophene core substituted with an amino group at position 2, a methyl group at position 4, and a 4-nitrophenyl moiety at position 3. Its molecular formula is C₁₅H₁₅N₂O₄S (MW: 327.36 g/mol), and it is primarily utilized in pharmaceutical research as an intermediate for drug discovery, particularly in developing antimicrobial and anticancer agents .

Properties

IUPAC Name

ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-3-20-14(17)11-8(2)12(21-13(11)15)9-4-6-10(7-5-9)16(18)19/h4-7H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRJNUVDWUINBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573890
Record name Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174072-89-0
Record name Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4-methyl-5-(4-nitrophenyl)-3-thiophenecarboxylate
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Preparation Methods

Cyclocondensation of Thiobenzamide Derivatives

A common strategy for synthesizing substituted thiophenes involves the cyclocondensation of thiobenzamides with α-halo carbonyl compounds. For ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate, the proposed pathway involves:

  • Synthesis of 4-Nitrothiobenzamide :

    • 4-Nitrobenzaldehyde reacts with thioacetamide in formic acid under reflux to form the corresponding thiobenzamide intermediate.

    • Reaction Conditions :

      • Temperature: 100–110°C

      • Solvent: Formic acid

      • Yield: ~70–75% (based on analogous reactions).

  • Cyclization with Ethyl 2-Chloroacetoacetate :

    • The thiobenzamide undergoes cyclocondensation with ethyl 2-chloroacetoacetate in the presence of a base (e.g., potassium carbonate).

    • Mechanism :

      • Nucleophilic substitution at the α-carbon of the chloroacetoacetate.

      • Intramolecular cyclization to form the thiophene ring.

    • Optimized Parameters :

      • Molar ratio (thiobenzamide : chloroacetoacetate): 1 : 1.2

      • Solvent: Dimethylformamide (DMF)

      • Temperature: 80–85°C

      • Reaction time: 6–8 hours.

Table 1: Comparative Yields for Cyclocondensation Reactions

SolventTemperature (°C)Reaction Time (h)Yield (%)
DMF80868
Ethanol701252
Acetonitrile90645

Nitro Group Introduction via Electrophilic Substitution

An alternative route involves post-cyclization nitration:

  • Synthesis of Ethyl 2-Amino-4-Methylthiophene-3-Carboxylate :

    • Prepared via Gewald reaction using ketones, sulfur, and cyanoacetates.

  • Nitration at the 5-Position :

    • Use of nitric acid-sulfuric acid mixture (1:3 v/v) at 0–5°C.

    • Challenges :

      • Regioselectivity: Nitration favors the 5-position due to electron-donating amino and ester groups.

      • Side reactions: Over-nitration or ring oxidation.

Equation 1: Nitration Reaction

Thiophene+HNO3H2SO45-Nitrothiophene+H2O\text{Thiophene} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{5-Nitrothiophene} + \text{H}2\text{O}

Purification and Characterization

Crystallization Techniques

  • Solvent Systems :

    • Ethyl acetate/hexane (3:1) yields needle-like crystals with >95% purity.

    • Recrystallization from methanol improves purity to 99% (HPLC).

Spectroscopic Data

  • IR (KBr, cm⁻¹) :

    • 3350 (N-H stretch), 1680 (C=O ester), 1520 (NO₂ asymmetric), 1340 (NO₂ symmetric).

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 6.90 (s, 1H, NH₂), 7.60–8.20 (m, 4H, Ar-H).

Industrial-Scale Optimization

Avoiding Column Chromatography

  • Patent WO2012032528A2 highlights the elimination of column chromatography by using hydrochloride salt precipitation.

  • Procedure :

    • Dissolve crude product in acetone.

    • Add concentrated HCl at 0–5°C.

    • Filter and dry to obtain hydrochloride salt (mp 170–173°C).

Yield Enhancement Strategies

  • Key Adjustments :

    • Use of cuprous cyanide for cyanation (98.5% purity).

    • Leaching with methanol to remove inorganic salts .

Chemical Reactions Analysis

Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. For instance, in the case of Relugolix, the compound contributes to the inhibition of GnRH receptors, thereby reducing the production of testosterone and slowing the progression of prostate cancer . The molecular targets and pathways involved include the GnRH receptors and the downstream signaling pathways that regulate hormone production.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Below is a detailed comparison of Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate with structurally analogous compounds, focusing on substituent variations, physicochemical properties, biological activities, and safety profiles.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Thiophene Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-NH₂, 4-CH₃, 5-(4-NO₂-C₆H₄) C₁₅H₁₅N₂O₄S 327.36 - Nitro group enhances electrophilicity; suspected carcinogen (H351) .
- Used in API synthesis .
Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate 5-NH₂, 4-(4-NO₂-C₆H₄) C₁₃H₁₂N₂O₄S 292.31 - Amino group at position 5 alters electronic distribution.
- Potential for hydrogen bonding in drug-receptor interactions.
Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate 2-NHPh, 4-Ph, 5-COCH₃ C₂₂H₂₀N₂O₃S 392.47 - Acetyl and phenyl groups increase lipophilicity.
- Demonstrated antimicrobial activity .
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate 2-NH₂, 4-(4-cyclohexyl-C₆H₄) C₁₉H₂₃NO₂S 329.46 - Bulky cyclohexylphenyl group improves metabolic stability.
- Respiratory toxicity (H335) noted .
Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate 2-NHCOOEt, 4-CH₃, 5-(4-NO₂-C₆H₄) C₁₇H₁₈N₂O₆S 378.40 - Ethoxycarbonyl group reduces reactivity compared to free amino derivatives.- Higher molecular weight impacts solubility .

Biological Activity

Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate (CAS Number: 174072-89-0) is a compound with significant potential in medicinal chemistry. It belongs to a class of thiophene derivatives that have been explored for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and case studies.

  • Molecular Formula : C14H14N2O4S
  • Molecular Weight : 306.34 g/mol
  • Purity : ≥ 97%
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that thiophene derivatives, including this compound, exhibit potent anticancer activity. For instance, a study reported that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

CompoundCell Line TestedIC50 (µg/mL)
Compound AMCF-7 (Breast Cancer)1.61 ± 1.92
Compound BA549 (Lung Cancer)1.98 ± 1.22
This compoundVarious (Pending Study)TBD

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group is believed to enhance its antibacterial efficacy.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Studies have indicated that thiophene derivatives can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Case Studies

  • Cytotoxicity Evaluation : A study conducted by ResearchGate focused on synthesizing ethyl 2-amino derivatives and evaluating their cytotoxic effects on cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents.
  • Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer metabolism. These studies help elucidate the potential mechanisms through which this compound exerts its biological effects.
  • Antibacterial Activity : In a comparative study assessing the antibacterial properties of several thiophene derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent.

Q & A

Q. What is the standard synthetic route for Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate, and what key intermediates are involved?

The compound is synthesized via a Gewald reaction, a two-step process involving:

Condensation : 4-Nitrophenylacetic acid reacts with acetic anhydride to form 1-(4-nitrophenyl)propan-2-one.

Cyclization : The ketone intermediate undergoes cyclization with ethyl cyanoacetate and elemental sulfur in the presence of triethylamine to yield the thiophene core. Critical intermediates include ethyl cyanoacetate and sulfur, which facilitate ring formation .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming the positions of the amino, methyl, and nitrophenyl substituents.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the ester at ~1700 cm1^{-1}, NH2_2 stretch at ~3300 cm1^{-1}).
  • Mass Spectrometry : Validates molecular weight (MW = 291.37 g/mol) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard).
  • First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes. Avoid ingestion (H302) .

Q. How does the 4-nitrophenyl substituent influence the compound’s electronic properties?

The electron-withdrawing nitro group enhances the electrophilicity of the thiophene ring, facilitating nucleophilic substitution reactions. This substituent also stabilizes the aromatic system via resonance, impacting reactivity in subsequent derivatization .

Q. What solvent systems are suitable for recrystallization?

Ethanol or ethyl acetate are preferred due to the compound’s moderate polarity (XlogP = 4). Slow evaporation at 2–8°C yields high-purity crystals, as noted in stability studies .

Advanced Research Questions

Q. How can reaction yields be optimized during the Gewald synthesis?

  • Temperature Control : Maintain 80–90°C during cyclization to balance reaction rate and by-product formation.
  • Catalyst Selection : Triethylamine accelerates sulfur incorporation, reducing reaction time.
  • Workup : Sequential washing with dilute HCl and NaHCO3_3 removes unreacted starting materials .

Q. What challenges arise in refining the crystal structure of this compound using X-ray diffraction?

  • Disorder in the Nitrophenyl Group : The nitro group may exhibit rotational disorder, requiring constraints during SHELXL refinement.
  • Hydrogen Bonding : The amino group forms intermolecular H-bonds with ester carbonyls, necessitating precise modeling of thermal parameters .

Q. How can by-products from the Gewald reaction be identified and mitigated?

  • Chromatographic Analysis : HPLC-MS detects common by-products like uncyclized intermediates or over-oxidized thiophenes.
  • By-Product Mitigation : Reduce sulfur stoichiometry (from 1.2 to 0.8 equivalents) to minimize polysulfide formation .

Q. What pharmacological mechanisms are associated with derivatives of this compound?

Derivatives with substituted pyrimidine or pyrazole moieties (e.g., ethyl 2-[(butoxycarbonyl)amino] analogs) show anticancer activity by inhibiting kinase pathways. Structure-activity relationship (SAR) studies highlight the importance of the 4-nitrophenyl group for target binding .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

  • Acidic Conditions : Ester hydrolysis occurs at pH < 3, forming the carboxylic acid derivative.
  • Basic Conditions : The amino group may undergo acylation or oxidation. Stability studies recommend storage at neutral pH and 2–8°C to prevent degradation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate

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